
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H32N6O and its molecular weight is 408.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide, identified by its CAS number 1334368-67-0, is a complex organic compound that incorporates a cyclohexene moiety and multiple heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H32N6O with a molecular weight of 408.5 g/mol. Its structure features a piperidine ring, a pyrimidine derivative, and a pyrazole moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H32N6O |
Molecular Weight | 408.5 g/mol |
CAS Number | 1334368-67-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine derivatives. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : Compounds demonstrated GI50 values ranging from 3.79 to 12.50 µM.
- NCI-H460 (lung cancer) : Exhibited IC50 values around 42.30 µM, indicating moderate efficacy .
In related studies, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells, with some achieving IC50 values as low as 0.01 µM against MCF7 cells .
The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example:
- Aurora-A kinase inhibition : Some pyrazole derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase—an important target in cancer therapy .
Additionally, the compound's structural features may enhance its binding affinity to these targets, making it a promising candidate for further development.
Study on Antitumor Activity
A recent study investigated the antitumor activity of a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives could significantly inhibit tumor growth in vivo models, supporting their potential use as therapeutic agents .
In Vivo Efficacy
In vivo studies have shown that compounds with similar structural motifs can reduce tumor size significantly in xenograft models. For instance, one study reported a reduction in tumor volume by over 50% when treated with specific piperidine derivatives.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-17-13-18(2)29(27-17)22-14-21(25-16-26-22)28-12-6-9-20(15-28)23(30)24-11-10-19-7-4-3-5-8-19/h7,13-14,16,20H,3-6,8-12,15H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWFEFUKLMMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCCC4=CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.